molecular formula C16H19F3N2O3 B284626 1-CYCLOHEXYL-1-METHYL-3-[2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]UREA

1-CYCLOHEXYL-1-METHYL-3-[2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]UREA

Cat. No.: B284626
M. Wt: 344.33 g/mol
InChI Key: BKCHIACLMAWUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N-methyl-N’-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is a chemical compound with the molecular formula C16H19F3N2O3. This compound is known for its unique structure, which includes a cyclohexyl group, a methyl group, and a trifluoromethyl-substituted benzodioxole moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-N’-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea typically involves the reaction of cyclohexyl isocyanate with N-methyl-N’-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-N’-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-cyclohexyl-N-methyl-N’-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-N’-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N’-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea: Lacks the methyl group present in the target compound.

    N-methyl-N’-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea: Lacks the cyclohexyl group.

    N-cyclohexyl-N-methyl-N’-[2-(trifluoromethyl)phenyl]urea: Lacks the benzodioxole moiety.

Uniqueness

N-cyclohexyl-N-methyl-N’-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea is unique due to the presence of both the cyclohexyl and methyl groups, as well as the trifluoromethyl-substituted benzodioxole moiety. This combination of structural features imparts distinct physicochemical properties and biological activities to the compound, making it valuable for various research applications .

Properties

Molecular Formula

C16H19F3N2O3

Molecular Weight

344.33 g/mol

IUPAC Name

1-cyclohexyl-1-methyl-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

InChI

InChI=1S/C16H19F3N2O3/c1-21(11-7-3-2-4-8-11)14(22)20-16(15(17,18)19)23-12-9-5-6-10-13(12)24-16/h5-6,9-11H,2-4,7-8H2,1H3,(H,20,22)

InChI Key

BKCHIACLMAWUSO-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F

Canonical SMILES

CN(C1CCCCC1)C(=O)NC2(OC3=CC=CC=C3O2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.